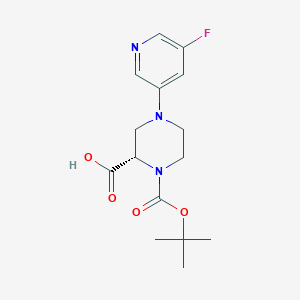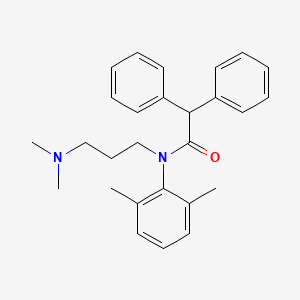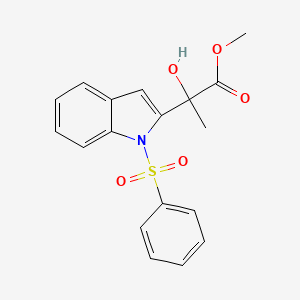![molecular formula C37H45NO9 B13735911 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid and (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine are complex organic compounds with significant applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-methylbenzoic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bonds .
For (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine, the synthesis involves the reaction of 3-propan-2-yloxybenzaldehyde with a piperidine derivative under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of these compounds often involves large-scale esterification and amination reactions. The processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine undergoes:
Hydrogenation: This reaction can reduce double bonds within the molecule.
Halogenation: Halogen atoms can be introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are common reagents
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amines
Scientific Research Applications
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid and (3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action for these compounds involves their interaction with specific molecular targets and pathways:
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: Acts as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine: Binds to receptors in the nervous system, modulating neurotransmitter release and signal transduction
Comparison with Similar Compounds
Similar Compounds
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: Similar compounds include other esterified butanedioic acids and derivatives of benzoic acid.
(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine: Similar compounds include other piperidine derivatives and substituted phenyl compounds
Uniqueness
These compounds are unique due to their specific structural features and functional groups, which confer distinct chemical properties and biological activities. Their ability to undergo various chemical reactions and interact with biological targets makes them valuable in research and industrial applications .
Properties
Molecular Formula |
C37H45NO9 |
|---|---|
Molecular Weight |
647.8 g/mol |
IUPAC Name |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine |
InChI |
InChI=1S/C20H18O8.C17H27NO/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);6-8,11,13-14H,9-10,12H2,1-5H3/t;14-,17+/m.1/s1 |
InChI Key |
DXSZOGFCWHGGQC-DHHOVLPWSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)OC(C)C)C.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one](/img/structure/B13735859.png)
![[3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13735863.png)


![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)







